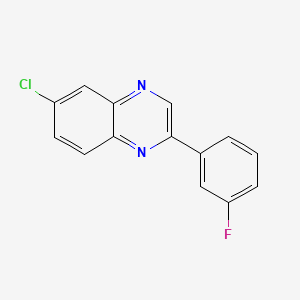
6-Chloro-2-(3-fluorophenyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(3-fluorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse pharmacological properties. This compound features a quinoxaline core substituted with a chlorine atom at the 6th position and a fluorophenyl group at the 2nd position. Quinoxalines are notable for their applications in medicinal chemistry, particularly due to their antimicrobial, antiviral, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-fluorophenyl)quinoxaline typically involves the condensation of 3-fluoroaniline with 6-chloroquinoxaline-2-carbaldehyde. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(3-fluorophenyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Halogen substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-2-(3-fluorophenyl)quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(3-fluorophenyl)quinoxaline involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoxaline: Lacks the fluorophenyl group, making it less potent in certain applications.
6-Bromo-2-(3-fluorophenyl)quinoxaline: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and biological activity.
2,3-Dichloroquinoxaline: Contains two chlorine atoms, leading to different chemical properties and applications
Uniqueness
6-Chloro-2-(3-fluorophenyl)quinoxaline is unique due to the presence of both chlorine and fluorophenyl groups, which enhance its reactivity and biological activity. This combination makes it a valuable compound in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C14H8ClFN2 |
|---|---|
Peso molecular |
258.68 g/mol |
Nombre IUPAC |
6-chloro-2-(3-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C14H8ClFN2/c15-10-4-5-12-13(7-10)17-8-14(18-12)9-2-1-3-11(16)6-9/h1-8H |
Clave InChI |
DTGBLMGZJKTDAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CN=C3C=C(C=CC3=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



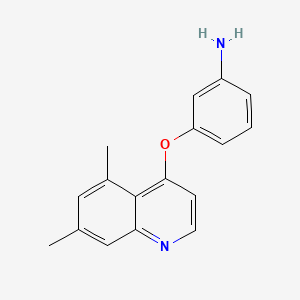



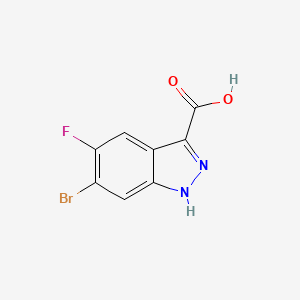
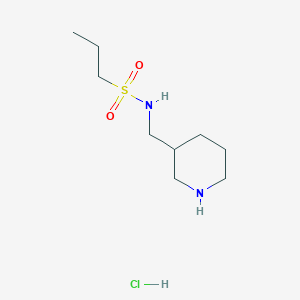


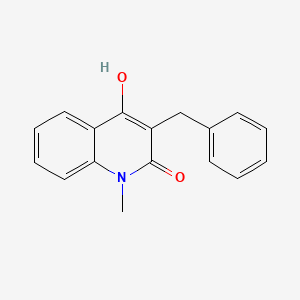



![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
